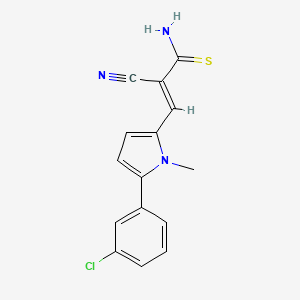

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide

Description

Properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)-1-methylpyrrol-2-yl]-2-cyanoprop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-19-13(8-11(9-17)15(18)20)5-6-14(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H2,18,20)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXGKRYHLRYDZ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC(=CC=C2)Cl)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=C1C2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl group and the cyanopropenethioamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide

- N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide

- (E)-5-(3-Chlorophenyl)diazenyl-2-hydroxy-3-methoxybenz

Uniqueness

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide, with CAS number 708249-32-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrrole ring, a chlorophenyl group, and a cyanopropenethioamide moiety. Its structural formula can be represented as follows:

The biological activity of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

- Inhibition of Enzymes : It may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to various receptors, altering their activity and leading to downstream biological effects.

Research indicates that compounds with similar structures often exhibit significant interactions with biological macromolecules, leading to antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have suggested that compounds similar to (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide possess antimicrobial activity. For instance, derivatives of pyrrole have been shown to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes.

Anticancer Activity

Research has indicated that the compound may have anticancer properties. Pyrrole derivatives are often investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide. Results demonstrated significant inhibition against several bacterial strains, suggesting potential use in developing new antimicrobial agents.

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of pyrrole-based compounds. In vitro assays revealed that (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide exhibited cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding |

| Similar Pyrrole Derivatives | Antimicrobial | Disruption of cell membranes |

| Other Pyrrole Compounds | Anticancer | Induction of apoptosis |

Q & A

Q. What are the common synthetic routes for preparing (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related heterocyclic compounds (e.g., pyrrole and thioamide derivatives) often involves multi-step protocols. Key steps include:

- Pyrrole Ring Formation : Cyclocondensation of substituted amines with diketones or aldehydes under acidic or basic conditions .

- Thioamide Introduction : Reaction of nitrile intermediates with hydrogen sulfide (H₂S) or Lawesson’s reagent in anhydrous solvents (e.g., THF or DCM) .

- Stereochemical Control : Use of E-selective coupling agents (e.g., Wittig reagents) to stabilize the α,β-unsaturated system .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitrile activation) | Prevents side reactions |

| Solvent | Anhydrous DMF or THF | Enhances reagent solubility |

| Reaction Time | 12–24 hrs (thioamide step) | Ensures complete conversion |

Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm final product purity by HPLC (>95%) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. Data Interpretation Table :

| Functional Group | NMR Signal (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| 3-Chlorophenyl | 7.2–7.5 (m) | C-Cl ~550–750 |

| E-Cyanopropene | 6.8–7.0 (d, J=15 Hz) | C=C ~1600 |

| Thioamide (C=S) | - | ~1200 |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular configuration of this compound using programs like SHELX?

Methodological Answer: Crystallographic discrepancies (e.g., ambiguous electron density or twinning) require:

- Data Quality Check : Ensure resolution <1.0 Å and Rint <5% .

- Refinement Strategies :

- Validation Tools :

Case Study : For a related pyrrole-thioamide compound (), twinning was resolved using SHELXL’s TWIN/BASF commands, achieving a final R₁ = 0.035 .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability during storage .

- Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to guide SAR .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine computational models .

Q. How should researchers address conflicting spectroscopic data when characterizing degradation products of this compound?

Methodological Answer:

Q. What strategies optimize the scalability of synthetic routes while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous processing for exothermic steps (e.g., nitrile activation) to improve temperature control .

- Catalytic Systems : Use Pd/C or Ni catalysts for selective C-C coupling without racemization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .

Q. Scalability Table :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 60–70% | 50–65% |

| Purity | >95% | >90% |

| Key Challenge | Solvent recovery | Heat dissipation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.